molecular formula C15H19BrN2O B5253470 1-[6-(4-Bromophenoxy)hexyl]imidazole CAS No. 5366-34-7

1-[6-(4-Bromophenoxy)hexyl]imidazole

Cat. No.: B5253470
CAS No.: 5366-34-7
M. Wt: 323.23 g/mol
InChI Key: IRYGYHMJDFFKNF-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Medicinal Chemistry Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry. ijsrtjournal.compharmacyjournal.netresearchgate.net Discovered in the 1840s, this structural motif has garnered significant attention from researchers due to its versatile biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. nih.gov The unique structural and electronic features of the imidazole ring allow it to interact with a wide array of biological targets like enzymes, proteins, and receptors through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govresearchgate.net Its electron-rich nature facilitates binding to numerous biological macromolecules, often more readily than other heterocyclic systems. nih.govresearchgate.net Furthermore, the ionizable nature of the imidazole ring can impart favorable pharmacokinetic properties to drug candidates, optimizing parameters like solubility and bioavailability. pharmacyjournal.netresearchgate.netbiomedpharmajournal.org This scaffold is a key component of several naturally occurring molecules, including the amino acid histidine, histamine, biotin, and nucleic acids, as well as numerous FDA-approved drugs. nih.govbiomedpharmajournal.org

The imidazole nucleus is a privileged structure in drug discovery, forming the core of a vast number of compounds with diverse therapeutic applications. researchgate.netresearchgate.net Researchers have successfully developed imidazole-based agents for a wide range of diseases. researchgate.net These derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular effects. researchgate.netresearchgate.netlongdom.org

Several well-known drugs incorporate the imidazole moiety, highlighting its therapeutic importance. biomedpharmajournal.org For instance, metronidazole (B1676534) is a potent antibacterial and antiprotozoal agent, dacarbazine (B1669748) is used in cancer chemotherapy, cimetidine (B194882) acts as an antihistaminic, and losartan (B1675146) is an antihypertensive drug. researchgate.net The ongoing exploration of imidazole derivatives continues to yield novel compounds with potential applications against various pathogens and disease states. pharmacyjournal.netnih.gov For example, newly synthesized derivatives have shown promising activity against multidrug-resistant strains of M. tuberculosis and various cancer cell lines. pharmacyjournal.netmdpi.com

Table 1: Examples of Biologically Active Imidazole-Containing Compounds

Compound NameTherapeutic ClassBiological Activity/Target
MetronidazoleAntibacterial, AntiprotozoalInhibits nucleic acid synthesis by disrupting DNA of microbial cells. pharmacyjournal.netnih.gov
ClotrimazoleAntifungalInhibits the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. pharmacyjournal.net
DacarbazineAnticancerActs as an alkylating agent, causing DNA damage in cancer cells. researchgate.net
CimetidineAntihistaminic (H2 antagonist)Reduces stomach acid production. researchgate.net
LosartanAntihypertensiveAngiotensin II receptor antagonist. researchgate.net
MethotrexateAnticancer, Anti-inflammatoryInhibits dihydrofolate reductase, interfering with DNA synthesis. nih.gov
OmeprazoleAnti-ulcer (Proton Pump Inhibitor)Reduces gastric acid secretion. nih.gov

The chemical behavior of imidazole is governed by its unique electronic structure. numberanalytics.com It is a five-membered heterocyclic ring that is classified as aromatic because it contains a planar, cyclic, conjugated system with 6 π-electrons, satisfying Hückel's rule. numberanalytics.comhumanjournals.comnumberanalytics.com This aromaticity confers significant stability to the ring. ijsrtjournal.comnumberanalytics.com The imidazole ring possesses two nitrogen atoms: one is a "pyrrole-like" nitrogen that donates a pair of electrons to the aromatic π-system, while the other is a "pyridine-like" sp2-hybridized nitrogen with its lone pair in an orbital in the plane of the ring. humanjournals.comresearchgate.net

This arrangement makes imidazole an amphoteric substance, meaning it can act as both an acid and a base. humanjournals.comresearchgate.net The pyridine-like nitrogen is basic (pKa of the conjugate acid is ~7), allowing it to be easily protonated. numberanalytics.comresearchgate.net The pyrrole-like nitrogen is weakly acidic (pKa ~14), capable of being deprotonated by a strong base. humanjournals.com The electron-rich nature of the ring makes it highly reactive towards electrophiles. pearson.com Electrophilic substitution reactions are common, while nucleophilic substitutions typically require the presence of strong electron-withdrawing groups on the ring. numberanalytics.comhumanjournals.com The reactivity is also influenced by factors such as the pH of the medium and the presence of substituents on the ring. numberanalytics.com

Contextualization of Alkyl- and Aryloxy-Substituted Imidazoles in Drug Discovery Initiatives

Within the vast family of imidazole derivatives, those featuring alkyl and aryloxy substituents represent a significant area of investigation in drug discovery. This structural class combines the versatile imidazole core with an ether linkage, often separated by an alkyl chain, allowing for fine-tuning of physicochemical properties like lipophilicity, which can influence absorption, distribution, metabolism, and excretion (ADME) profiles.

Research has demonstrated that aryloxy alkyl imidazoles possess a range of biological activities. For example, series of these compounds have been synthesized and evaluated for their potential as antileishmanial and antifungal agents. nih.govacs.org Studies on 1-[(3-aryloxy-3-aryl)propyl]-1H-imidazoles revealed potent activity against Candida albicans, including strains resistant to existing drugs like fluconazole. acs.org Another study focused on a series of aryloxy alkyl imidazoles as potential agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov Furthermore, related structures incorporating imidazo-fused heterocycles have been explored for their calcium channel blocking and local anesthetic properties. acs.org These initiatives highlight the therapeutic potential of combining an imidazole ring with an aryloxy moiety via a flexible alkyl linker to target a variety of pathogens and physiological pathways.

Rationale for Investigating the 1-[6-(4-Bromophenoxy)hexyl]imidazole Structural Motif

The specific structural motif of this compound is a logical progression in the exploration of aryloxy alkyl imidazoles. The rationale for its investigation is built upon several key chemical and medicinal chemistry principles:

Systematic Structure-Activity Relationship (SAR) Studies: The development of new therapeutic agents often involves the systematic modification of a lead compound to understand how different structural components contribute to biological activity. Previous work on aryloxy alkyl imidazoles has shown that the nature of the substituent on the aryl ring is critical for potency. nih.gov For instance, a study on antileishmanial agents found that compounds with a 4-trifluoromethyl (4-CF₃) aryloxy group exhibited promising in vivo activity. nih.gov This finding provides a strong impetus to investigate other halogen substituents, such as bromine, at the same position to explore its effect on efficacy.

Modulation of Physicochemical Properties: The 4-bromo substituent significantly alters the electronic properties and lipophilicity of the phenoxy ring compared to an unsubstituted or trifluoromethyl-substituted ring. Bromine is an electron-withdrawing yet lipophilic atom, which can influence the compound's ability to cross cell membranes and interact with its biological target.

Importance of the Alkyl Linker: The hexyl (six-carbon) chain serves as a flexible spacer between the imidazole and the bromophenoxy moieties. The length and conformation of this linker are crucial for orienting the two terminal ring systems appropriately for optimal binding to a target receptor or enzyme. Investigating a hexyl chain allows for the exploration of a larger conformational space compared to shorter linkers previously studied.

Therefore, the investigation of this compound is driven by the need to expand the SAR data for this class of compounds, potentially leading to the discovery of new agents with improved potency, selectivity, or pharmacokinetic profiles against targets such as pathogenic protozoa or fungi. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[6-(4-bromophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O/c16-14-5-7-15(8-6-14)19-12-4-2-1-3-10-18-11-9-17-13-18/h5-9,11,13H,1-4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYGYHMJDFFKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385783
Record name 1-[6-(4-bromophenoxy)hexyl]imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5366-34-7
Record name 1-[6-(4-bromophenoxy)hexyl]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation and Target Identification Studies

Elucidation of Molecular Targets and Pathways of Action

Research into imidazole (B134444) derivatives has identified several molecular targets and pathways through which they exert their effects. Notably, many imidazole-containing compounds are recognized for their potential as anticancer agents. nih.gov Their mechanisms often involve interference with critical cellular pathways necessary for tumor growth and survival.

For instance, some imidazole derivatives have been shown to target receptor tyrosine kinases (RTKs), such as the AXL receptor, which is implicated in cell survival and proliferation. nih.gov The Wnt/β-catenin signaling pathway, another critical pathway in development and disease, has also been identified as a target for certain imidazole compounds. nih.gov In the context of antifungal activity, a well-established mechanism for imidazole drugs is the inhibition of cytochrome P450 enzymes, specifically lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. researchgate.net

Table 1: Potential Molecular Targets and Pathways for Imidazole Derivatives

Target ClassSpecific Target/PathwayImplicated Biological Effect
Enzymes Cytochrome P450 (e.g., lanosterol 14-α-demethylase)Antifungal activity
Receptor Tyrosine Kinases (e.g., AXL)Anticancer activity
Signaling Pathways Wnt/β-cateninAnticancer activity

Investigations into Specific Protein Interactions

The imidazole ring, with its electron-rich nature, is capable of various non-covalent interactions, including coordination with metal ions and hydrogen bonding, which facilitates its binding to a wide array of proteins and enzymes. researchgate.netnih.gov A common application that highlights the interaction of imidazole with proteins is in immobilized metal affinity chromatography (IMAC). In this technique, a histidine-tagged protein is bound to a resin containing nickel ions, and imidazole is used as a competitive agent to elute the protein, demonstrating its ability to interact with the metal-binding site of the protein. researchgate.netnih.gov

While direct studies on the specific protein interactions of 1-[6-(4-Bromophenoxy)hexyl]imidazole are not available, the general behavior of imidazoles suggests that the imidazole moiety of this compound could interact with protein targets through similar mechanisms. The hexyl chain and the bromophenoxy group would further influence binding specificity and affinity, likely through hydrophobic and halogen bonding interactions.

Analysis of Cellular and Subcellular Mechanisms

The biological effects of imidazole derivatives at the cellular and subcellular levels are diverse and have been a significant area of investigation, particularly in the context of cancer and infectious diseases.

A prominent mechanism of action for many anticancer imidazole derivatives is the induction of apoptosis, or programmed cell death. nih.gov This process is a key target for cancer therapy. Studies on various imidazole compounds have shown that they can trigger the intrinsic apoptotic pathway. nih.gov This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.

Specifically, treatment with certain imidazole derivatives has been observed to increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. nih.gov The activation of these caspases ultimately leads to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

Table 2: Effect of Imidazole Derivatives on Key Apoptotic Proteins

ProteinFunctionEffect of Imidazole Derivatives
Bax Pro-apoptoticUpregulation nih.gov
Bcl-2 Anti-apoptoticDownregulation nih.gov
Cleaved Caspase-9 Initiator caspaseIncreased levels nih.gov
Cleaved Caspase-3 Executioner caspaseIncreased levels nih.govnih.gov

In the realm of antifungal agents, a primary mechanism of imidazole compounds is the disruption of ergosterol biosynthesis. sigmaaldrich.com Ergosterol is a crucial sterol in the cell membrane of fungi, analogous to cholesterol in mammalian cells. The inhibition of lanosterol 14-α-demethylase by imidazoles prevents the conversion of lanosterol to ergosterol. sigmaaldrich.com This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which ultimately disrupts membrane integrity and function, inhibiting fungal growth. sigmaaldrich.com

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that produce a desired phenotypic change in a cell or organism without prior knowledge of the specific molecular target. chemicalbook.com This strategy has been instrumental in the discovery of novel drugs and mechanisms of action. Once a hit compound is identified through phenotypic screening, target deconvolution strategies are employed to identify the molecular target(s) responsible for the observed phenotype.

While there is no specific information available on the use of phenotypic screening to identify the targets of this compound, this approach represents a viable strategy for future research. Given the diverse biological activities of imidazole derivatives, a phenotypic screen could uncover novel therapeutic applications for this compound, after which target deconvolution techniques would be essential to elucidate its precise mechanism of action.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Systematic Structure-Activity Relationship (SAR) Analysis

SAR studies for imidazole-based compounds, particularly those with a phenoxy-alkyl substituent, have dissected the molecule into key pharmacophoric regions: the imidazole (B134444) head, the alkyl linker, and the substituted phenoxy tail. researchgate.net Modifications within each region systematically alter the compound's interaction with biological targets, revealing crucial determinants for activity.

The nature of the N-substituent can influence several properties:

Binding Affinity: The length, flexibility, and chemical composition of the substituent directly impact how well the molecule fits into and interacts with its biological target. nih.gov

Pharmacokinetic Properties: Modifications to this group can alter the molecule's solubility, lipophilicity, and metabolic stability. semanticscholar.org

Studies on related N-substituted imidazole derivatives have shown that both the linker and the terminal group are essential. For instance, replacing the entire phenoxy-alkyl chain with smaller N-alkyl groups or different aromatic systems can lead to a significant loss of activity, highlighting the specificity of the interactions mediated by this substituent. researchgate.net In many azole-based inhibitors, the N-substituent extends into a substrate access channel of the target enzyme, making its structural and electronic characteristics a primary driver of potency. nih.govnih.gov

The phenoxy moiety and the connecting alkyl chain are critical components that fine-tune the biological activity.

The phenoxy group often serves as a hydrophobic anchor, engaging in π-π stacking or hydrophobic interactions within the target's binding pocket. The ether linkage provides a specific geometry and potential hydrogen bond accepting capability, further stabilizing the molecule-target complex. mdpi.com

The alkyl chain length is a particularly sensitive parameter. SAR studies on various phenoxy-alkyl-azole compounds consistently demonstrate that activity is highly dependent on the number of methylene units in the linker. nih.gov There is often an optimal chain length for maximal activity.

Chains that are too short may fail to position the phenoxy group correctly for key interactions.

Chains that are too long may introduce excessive flexibility or cause steric clashes within the binding site. acs.org

For many biological targets, a hexyl (six-carbon) chain, as seen in the title compound, represents a favorable balance of length and flexibility, allowing the terminal ring to access deep hydrophobic pockets. researchgate.net

Structural ModificationGeneral Impact on Biological ActivityRationale
Shortening Alkyl Chain (n < 5)Decreased PotencyFails to properly position the terminal phenoxy group for optimal hydrophobic/π-π interactions.
Optimal Alkyl Chain (n = 6) High Potency Provides an ideal balance of flexibility and length to access key binding pocket regions.
Lengthening Alkyl Chain (n > 7)Decreased PotencyMay introduce steric hindrance or position the phenoxy group beyond the optimal interaction zone.
Removal of Phenoxy GroupSignificant Loss of ActivityThe phenoxy moiety is crucial for hydrophobic anchoring and potential π-stacking interactions.

The introduction of a halogen atom, such as bromine, onto the phenoxy ring is a common and effective strategy in drug design. ump.edu.pl The bromine atom at the para-position of the phenoxy ring in 1-[6-(4-Bromophenoxy)hexyl]imidazole has a profound influence on its electronic properties and interaction potential.

Key effects of bromine substitution include:

Electronic Effects: As an electron-withdrawing group, bromine modifies the electron density of the phenoxy ring, which can influence binding interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This can significantly increase binding affinity and selectivity. ump.edu.pldoaj.org

Comparative studies on related compounds have shown that a 4-bromophenyl group often confers higher activity than an unsubstituted phenyl group. For example, in a series of thiazole derivatives, the compound with a 4-bromophenyl substituent was more than twice as potent as its unsubstituted phenyl analog (IC50 values of 0.07 µM vs. 0.17 µM, respectively). mdpi.com This enhancement is attributed to the favorable interactions provided by the bromine atom.

Computational Chemistry Methodologies

Computational chemistry provides powerful tools to understand the intrinsic properties of this compound at an atomic level. Techniques like Density Functional Theory (DFT) are used to model its electronic structure and predict its reactivity. nih.govbohrium.com

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For imidazole-based compounds, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular geometry, charge distribution, and molecular orbital energies. nih.govcumhuriyet.edu.trmdpi.com

These calculations reveal how electron density is distributed across the molecule. In this compound, the imidazole ring is electron-rich, particularly the nitrogen atoms, making it a key site for coordinating with metallic centers in enzymes (e.g., the heme iron in cytochrome P450s). nih.gov The analysis of the molecular electrostatic potential (MEP) can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. irjweb.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity and electronic transitions. irjweb.com

HOMO: Represents the ability to donate an electron. Its energy level is associated with the molecule's nucleophilicity.

LUMO: Represents the ability to accept an electron. Its energy level corresponds to the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for molecular stability. schrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net

DFT calculations on related imidazole derivatives provide insight into these values. For a representative imidazole compound, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, which is considered a large gap, indicating that significant charge transfer occurs within the molecule and that it possesses high stability. irjweb.com This stability is a desirable feature for a potential drug candidate.

Computational ParameterEnergy Value (eV)Significance
EHOMO (Highest Occupied Molecular Orbital)-6.2967Represents the electron-donating capacity of the molecule.
ELUMO (Lowest Unoccupied Molecular Orbital)-1.8096Represents the electron-accepting capacity of the molecule.
HOMO-LUMO Gap (ΔE) 4.4871 Indicates high kinetic stability and low chemical reactivity. irjweb.com

Data based on a representative imidazole derivative calculated at the B3LYP/6-311G(d,p) level of theory. irjweb.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the binding interactions of this compound with any biological target have been found in the reviewed literature. While docking is a common technique for predicting the binding mode and affinity of ligands to macromolecules, this analysis has not been published for this particular compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are no available molecular dynamics simulation studies that have analyzed the conformational flexibility of this compound or the stability of its potential binding to a biological target over time. Such simulations are crucial for understanding the dynamic nature of ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed that include this compound. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, but a series containing this specific compound has not been the subject of such a published analysis.

Virtual Screening and In Silico Compound Design

There is no evidence from the searched literature to suggest that this compound has been identified as a hit compound through virtual screening campaigns or has been the subject of in silico design and optimization efforts.

Advanced Research Methodologies and Analytical Techniques in Compound Characterization

Application of Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. For 1-[6-(4-Bromophenoxy)hexyl]imidazole , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for structural elucidation in solution. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of This compound would exhibit characteristic signals corresponding to the protons on the imidazole (B134444) ring, the hexyl chain, and the bromophenoxy group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the imidazole ring would appear in the downfield region due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. The protons of the hexyl chain would show a series of multiplets in the aliphatic region, with the protons adjacent to the nitrogen of the imidazole and the oxygen of the phenoxy group being shifted further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole and bromophenoxy rings would be in the aromatic region, while the hexyl chain carbons would appear in the aliphatic region.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would display characteristic absorption bands. For example, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed. The C-N and C=N stretching vibrations within the imidazole ring, as well as the C-O stretching of the ether linkage and the C-Br stretching of the bromophenoxy group, would also present as distinct peaks.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. In the mass spectrum of This compound , the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation analysis can reveal the loss of specific parts of the molecule, such as the bromophenoxy group or the hexylimidazole moiety, further confirming the proposed structure.

Table 1: Representative Spectroscopic Data for this compound

TechniqueDescriptionRepresentative Data/Observations
¹H NMR Provides information on the proton environment.Signals for imidazole, hexyl chain, and bromophenoxy protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Provides information on the carbon skeleton.Distinct peaks for each unique carbon atom in the aromatic and aliphatic regions.
IR Identifies functional groups.Characteristic absorption bands for C-H (aromatic & aliphatic), C=N, C-N, C-O, and C-Br bonds.
Mass Spec Determines molecular weight and formula.Molecular ion peak corresponding to the compound's mass; fragmentation pattern confirms structural components.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. For This compound , chromatographic methods are crucial both during its synthesis and for the final purity assessment.

Flash Column Chromatography is a common preparative technique used to purify the compound after its synthesis. youtube.com In this method, the crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. nih.gov Due to differences in polarity and interaction with the stationary phase, the desired compound separates from impurities and by-products. The polarity of the eluent is optimized to ensure good separation. For an imidazole derivative like This compound , a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often employed. youtube.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the final compound with high resolution and sensitivity. A small amount of the sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through at high pressure. A detector at the end of the column measures the concentration of the compound as it elutes. The retention time (the time it takes for the compound to pass through the column) is a characteristic of the compound under specific conditions. The purity is assessed by the area of the peak corresponding to This compound relative to the total area of all peaks in the chromatogram. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is frequently used for this type of molecule. mdpi.com

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a quick assessment of the purity of a sample. A small spot of the sample is applied to a plate coated with a thin layer of adsorbent (like silica gel), and the plate is placed in a chamber with a solvent. As the solvent moves up the plate by capillary action, it separates the components of the sample. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide the connectivity of atoms in a molecule, X-ray crystallography offers the definitive, three-dimensional structure of a compound in the solid state. researchgate.netnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.govnih.gov The arrangement of atoms in the crystal lattice scatters the X-rays in a specific way, and from the angles and intensities of the diffracted beams, a detailed model of the electron density and thus the atomic positions can be constructed. nih.gov

For This compound , obtaining a suitable single crystal would allow for the precise determination of:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be measured with high precision.

Conformation: The spatial arrangement of the flexible hexyl chain and the relative orientation of the imidazole and bromophenoxy rings can be visualized.

Intermolecular interactions: The way molecules pack together in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions, can be identified. nih.gov

Although a specific crystal structure for This compound is not publicly available, studies on similar N-aryl and N-alkyl imidazole derivatives have demonstrated the utility of this technique in understanding their solid-state properties. nih.govnih.gov For instance, the planarity of the imidazole ring and the dihedral angles between the imidazole and attached aromatic rings are key structural features that can be precisely determined. nih.gov

High-Throughput Screening (HTS) Platforms for Activity Identification

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. researchgate.net This automated approach utilizes robotics, liquid handling devices, and sensitive detectors to test thousands of compounds in a short period. nih.gov

For a novel compound like This compound , HTS platforms can be employed to explore its potential as a therapeutic agent. Given that imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, HTS can efficiently screen for such effects.

The process typically involves:

Assay Development: A robust and sensitive biological assay is developed that can measure the desired activity. This could be an enzyme inhibition assay, a cell-based assay measuring cell viability or a specific cellular response, or a receptor binding assay.

Screening: The compound library, including This compound , is tested in the assay in a multi-well plate format (e.g., 384- or 1536-well plates).

Data Analysis: The results are analyzed to identify "hits" – compounds that show significant activity in the assay.

For example, This compound could be included in an HTS campaign to identify new inhibitors of a particular enzyme implicated in a disease. The compound would be added to wells containing the enzyme and its substrate, and the enzyme's activity would be measured. A decrease in enzyme activity in the presence of the compound would indicate potential inhibitory action. Follow-up studies would then be conducted on the "hits" to confirm their activity and determine their potency and mechanism of action.

Future Research Trajectories for this compound

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. pharmacyjournal.netekb.egresearchgate.netspringerprofessional.detechnion.ac.il The compound this compound, characterized by a bromophenoxy group linked to an imidazole ring via a hexyl chain, represents a promising but underexplored molecule. Future research efforts are poised to unlock its full therapeutic potential through a variety of advanced scientific avenues.

Q & A

What are the common synthetic routes for 1-[6-(4-Bromophenoxy)hexyl]imidazole, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves two key steps: (i) introduction of the hexyl chain to the imidazole core and (ii) functionalization with the 4-bromophenoxy group.

  • Hexylation of Imidazole : Alkylation of imidazole with 1,6-dibromohexane under basic conditions (e.g., NaH or K₂CO₃ in DMF) can yield 1-(6-bromohexyl)imidazole. Selectivity for N-alkylation over C-alkylation is achieved by controlling stoichiometry and reaction time .
  • Phenoxy Group Introduction : Subsequent nucleophilic substitution of the bromine in 1-(6-bromohexyl)imidazole with 4-bromophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMSO) at elevated temperatures (100–140°C) facilitates ether bond formation .
  • Optimization : Use of phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis can enhance reaction efficiency and yield .

What purification techniques are effective for isolating this compound, and how is purity assessed?

Basic Research Question
Purification relies on chromatographic and recrystallization methods:

  • Flash Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) effectively separate the product from unreacted precursors .
  • Recrystallization : Ethanol or methanol/water mixtures are suitable solvents for recrystallizing imidazole derivatives .
  • Purity Assessment :
    • HPLC : Retention time consistency and peak integration (≥95% purity).
    • TLC : Rf value comparison with standards under UV visualization .
    • Elemental Analysis : Matching calculated vs. experimental C, H, N percentages (deviation <0.4%) .

Which spectroscopic methods are most reliable for characterizing the structure of this compound?

Basic Research Question
Multi-technique validation is critical:

  • ¹H/¹³C NMR : Key signals include:
    • Imidazole protons: δ 6.8–7.5 ppm (aromatic protons) and δ 3.8–4.2 ppm (N-CH₂-hexyl).
    • 4-Bromophenoxy group: δ 6.7–7.3 ppm (aromatic protons) and δ 1.2–1.8 ppm (hexyl chain -CH₂-) .
  • FTIR : Stretching vibrations for C-Br (590 cm⁻¹), C-O-C (1250 cm⁻¹), and imidazole C=N (1610 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

How can regioselective alkylation of imidazole be achieved to synthesize derivatives like this compound?

Advanced Research Question
Regioselectivity in N-alkylation is influenced by:

  • Base Selection : Strong bases (e.g., NaH) favor N-alkylation by deprotonating the imidazole nitrogen, while weaker bases (e.g., K₂CO₃) may lead to side reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and enhance N-alkylation rates .
  • Temperature Control : Lower temperatures (0–25°C) reduce competing C-alkylation pathways .

What strategies are employed to analyze the biological activity of this compound, such as molecular docking?

Advanced Research Question
Computational and experimental approaches include:

  • Molecular Docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR). Docking poses (e.g., hydrogen bonding with active sites) are validated via RMSD calculations .
  • In Vitro Assays : Cytotoxicity testing (MTT assay) and enzyme inhibition studies (e.g., IC₅₀ determination) using cancer cell lines (e.g., MCF-7) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

How do structural modifications (e.g., varying substituents) affect the compound's physicochemical properties?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Phenoxy Substituents : Electron-withdrawing groups (e.g., -Br) enhance stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability .
  • Hexyl Chain Length : Longer chains (C6–C8) increase solubility in non-polar solvents but reduce aqueous solubility .
  • Imidazole Modifications : Methylation at the 2-position lowers pKa, enhancing bioavailability .

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